![molecular formula C27H26N2O8 B12995688 5-[[(5S)-5-amino-5-carboxypentyl]carbamoyl]-2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid](/img/structure/B12995688.png)
5-[[(5S)-5-amino-5-carboxypentyl]carbamoyl]-2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[(5S)-5-amino-5-carboxypentyl]carbamoyl]-2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid is a complex organic compound characterized by its unique structure, which includes both amino and carboxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[(5S)-5-amino-5-carboxypentyl]carbamoyl]-2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the xanthene core: This step involves the condensation of appropriate aromatic aldehydes with resorcinol under acidic conditions to form the xanthene scaffold.
Introduction of the benzoic acid moiety: This can be achieved through electrophilic aromatic substitution reactions, where the xanthene core is reacted with benzoic acid derivatives.
Attachment of the amino-carboxypentyl group: This step involves the coupling of the xanthene-benzoic acid intermediate with an amino-carboxypentyl derivative using carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-[[(5S)-5-amino-5-carboxypentyl]carbamoyl]-2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the xanthene core can be oxidized to form quinones.
Reduction: The carboxyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Carbodiimides (e.g., DCC) and catalysts (e.g., DMAP) for amide formation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
5-[[(5S)-5-amino-5-carboxypentyl]carbamoyl]-2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 5-[[(5S)-5-amino-5-carboxypentyl]carbamoyl]-2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-[(5-Amino-1-carboxypentyl)iminodiacetic acid: A chelating agent with similar amino and carboxyl functional groups.
Nα,Nα-Bis(carboxymethyl)-L-lysine: Another compound with carboxyl and amino functionalities.
Uniqueness
5-[[(5S)-5-amino-5-carboxypentyl]carbamoyl]-2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid is unique due to its xanthene core, which imparts distinct fluorescent properties. This makes it particularly valuable in imaging and diagnostic applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C27H26N2O8 |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
5-[[(5S)-5-amino-5-carboxypentyl]carbamoyl]-2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C27H26N2O8/c28-21(27(35)36)3-1-2-10-29-25(32)14-4-7-17(20(11-14)26(33)34)24-18-8-5-15(30)12-22(18)37-23-13-16(31)6-9-19(23)24/h4-9,11-13,21,24,30-31H,1-3,10,28H2,(H,29,32)(H,33,34)(H,35,36)/t21-/m0/s1 |
InChI Key |
ZWCFWQFBPVPAEN-NRFANRHFSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(=O)NCCCC[C@@H](C(=O)O)N)C(=O)O)C2C3=C(C=C(C=C3)O)OC4=C2C=CC(=C4)O |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCCCC(C(=O)O)N)C(=O)O)C2C3=C(C=C(C=C3)O)OC4=C2C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


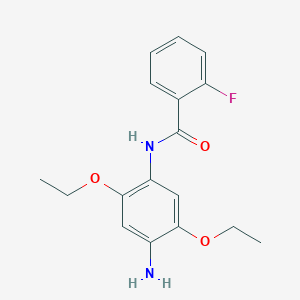

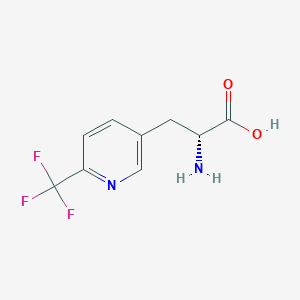
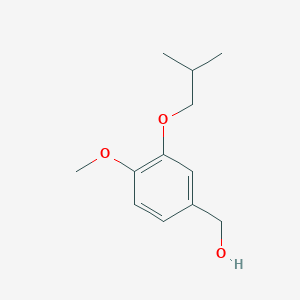
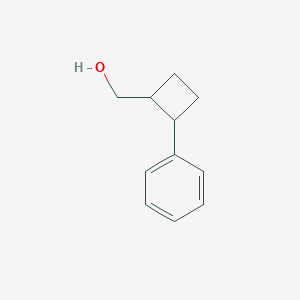

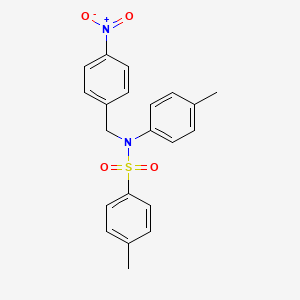
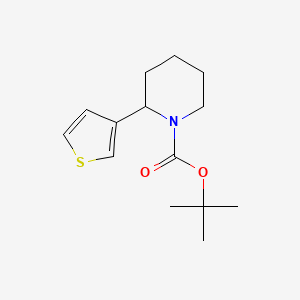
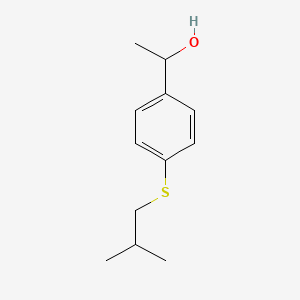
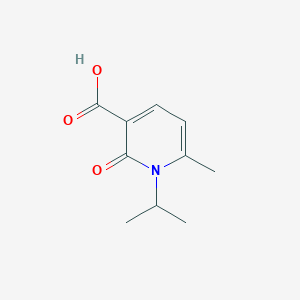
![6-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B12995679.png)

![8-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B12995692.png)
![tert-Butyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate](/img/structure/B12995704.png)
